Dnp-fad

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Dinitrophenol-flavin adenine dinucleotide, commonly referred to as DNP-FAD, is a compound that combines the properties of dinitrophenol and flavin adenine dinucleotide. Dinitrophenol is an organic compound with the formula HOC₆H₃(NO₂)₂, characterized by its yellow crystalline form and sweet, musty odor. It has historical significance in various applications, including explosives manufacturing and as a weight loss agent due to its ability to uncouple oxidative phosphorylation in mitochondria, leading to increased metabolic rates and fat burning . Flavin adenine dinucleotide, on the other hand, is a vital coenzyme involved in redox reactions within cellular metabolism, functioning as an electron carrier in various biochemical pathways .

- Oxidation-Reduction Reactions: DNP can act as an uncoupling agent in mitochondrial respiration, disrupting the proton gradient necessary for ATP synthesis. This results in energy being released as heat rather than stored as adenosine triphosphate (ATP) .

- Formation of Reactive Oxygen Species: The interaction of dinitrophenol with flavin adenine dinucleotide can lead to the generation of reactive oxygen species, which are crucial in signaling pathways but can also contribute to oxidative stress if not regulated .

- Electron Transfer: Flavin adenine dinucleotide can exist in multiple redox states (oxidized, reduced, and semiquinone), allowing it to participate in electron transfer processes essential for cellular respiration and metabolism .

DNP-FAD exhibits notable biological activities primarily due to the individual contributions of its components:

- Uncoupling Agent: Dinitrophenol is renowned for its ability to uncouple oxidative phosphorylation, leading to increased thermogenesis and metabolic rate. This mechanism has made it popular among bodybuilders and those seeking weight loss despite significant health risks .

- Electron Carrier: Flavin adenine dinucleotide plays a critical role in various metabolic pathways, including fatty acid oxidation and the citric acid cycle. It facilitates the transfer of electrons during redox reactions, contributing to ATP production indirectly through its involvement in the electron transport chain .

The synthesis of DNP-FAD can be approached through several methods:

- Nitration of Phenols: Dinitrophenol can be synthesized by nitrating phenol using a mixture of nitric acid and sulfuric acid. This method yields dinitrophenol from phenolic compounds.

- Flavin Adenine Dinucleotide Formation: Flavin adenine dinucleotide can be synthesized by combining riboflavin (vitamin B2) with adenosine triphosphate (ATP) under acidic conditions.

- Combination of Components: The formation of DNP-FAD may involve coupling dinitrophenol with flavin adenine dinucleotide through

DNP-FAD has several applications across different fields:

- Weight Loss Agent: Due to its ability to increase metabolic rate by uncoupling oxidative phosphorylation, it has been misused as a weight loss supplement despite severe health risks associated with its use .

- Biochemical Research: The properties of flavin adenine dinucleotide make it a valuable tool in studying metabolic pathways and enzyme kinetics in biochemical research.

- Industrial Chemistry: Dinitrophenol derivatives are used in the production of dyes and as intermediates in various chemical syntheses.

Studies on DNP-FAD interactions focus on its effects on cellular metabolism and potential toxicity:

- Toxicological Studies: Research indicates that exposure to dinitrophenol can lead to hyperthermia, tachycardia, and other severe side effects due to its uncoupling mechanism .

- Metabolic Pathway Interactions: Investigations into how DNP affects mitochondrial function have shown that it alters ATP production dynamics by dissipating proton gradients, leading to increased energy expenditure without corresponding caloric intake .

DNP-FAD shares similarities with several compounds that also influence metabolic processes or act as uncouplers. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| 2,4-Dinitrophenol | Uncouples oxidative phosphorylation | Highly toxic; historically used for weight loss |

| Flavin Adenine Dinucleotide | Electron carrier in metabolic pathways | Essential cofactor for numerous enzymes |

| Carbonyl Cyanide p-Trifluoromethoxyphenylhydrazone | Uncouples oxidative phosphorylation | Less toxic alternative; used in research |

| Salicylic Acid | Inhibits oxidative phosphorylation | Commonly known anti-inflammatory drug |

DNP-FAD's unique combination of properties from both dinitrophenol and flavin adenine dinucleotide allows it to act both as an uncoupler and an electron carrier, making it particularly interesting for studies on energy metabolism.

Molecular Architecture

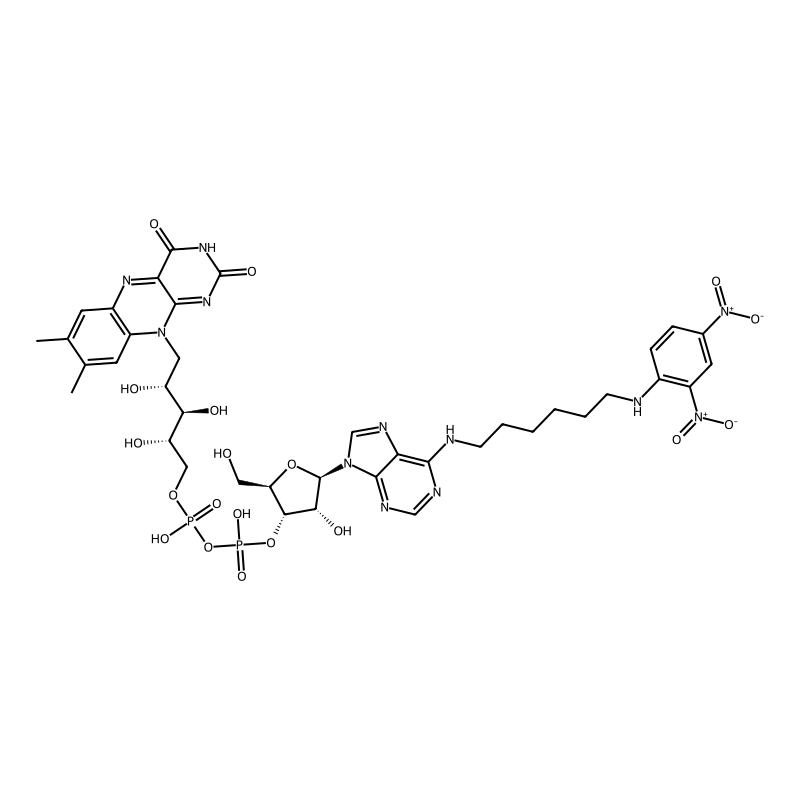

2,4-Dinitrophenyl-flavin adenine dinucleotide represents a chemically modified derivative of the essential biological cofactor flavin adenine dinucleotide [16]. This compound exhibits a molecular formula of C39H48N12O19P2 with a molecular weight of 1050.8 grams per mole [23]. The chemical modification involves the covalent attachment of a 2,4-dinitrophenyl group to the N6 position of the adenine ring within the flavin adenine dinucleotide structure through an aminohexyl linker [16].

Core FAD Scaffold

The fundamental structural foundation of this modified compound is based on the native flavin adenine dinucleotide architecture [1] [4]. Flavin adenine dinucleotide possesses a molecular formula of C27H33N9O15P2 and consists of several distinct structural components integrated into a single molecular entity [30] [32]. The isoalloxazine ring system forms the core flavin moiety, which is derived from riboflavin and constitutes the primary redox-active center of the molecule [34] [35]. This tricyclic heterocyclic structure contains the characteristic benzene and pyrimidine rings fused to a pyrazine ring, creating the distinctive yellow-colored chromophore [34].

The ribitol phosphate chain extends from the isoalloxazine ring and provides the connectivity to the adenosine diphosphate component [8] [32]. The adenosine diphosphate portion contains the purine base adenine attached to a ribose sugar, which is subsequently linked to two phosphate groups through phosphodiester bonds [4] [30]. This diphosphate linkage creates the characteristic dinucleotide structure that distinguishes flavin adenine dinucleotide from its mononucleotide counterpart [8].

2,4-Dinitrophenyl (DNP) Moiety

The 2,4-dinitrophenyl group represents a significant chemical modification that fundamentally alters the properties of the parent flavin adenine dinucleotide molecule [3] [6]. This aromatic substituent possesses the chemical formula HOC6H3(NO2)2 and is characterized by two nitro groups positioned at the 2 and 4 positions of the phenol ring [3]. The dinitrophenyl moiety exhibits distinctive physical properties, appearing as a yellow crystalline solid with a characteristic sweet, musty odor [3].

The nitro groups within the dinitrophenyl structure contribute significantly to the electron-withdrawing properties of this substituent [3] [7]. These electron-withdrawing characteristics can potentially influence the electronic properties of the entire conjugated system, particularly affecting the redox behavior of the modified flavin adenine dinucleotide compound [7]. The aromatic nature of the dinitrophenyl group also introduces additional opportunities for π-π stacking interactions and hydrophobic associations with other molecular components [7].

Aminohexyl Linker Region

The aminohexyl linker constitutes a crucial structural element that connects the 2,4-dinitrophenyl group to the adenine portion of the flavin adenine dinucleotide scaffold [16]. This linker consists of a six-carbon aliphatic chain terminated with an amino group, providing the necessary spacing and flexibility for the attachment of the dinitrophenyl moiety [16]. The systematic name for this modified compound reflects this structural arrangement: N6-(N'-2,4-dinitrophenyl-6-aminohexyl)adenine dinucleotide [16].

The aminohexyl linker serves multiple functional roles within the overall molecular architecture [10] [11]. The flexible aliphatic chain allows for conformational freedom between the dinitrophenyl group and the adenine base, potentially enabling different spatial orientations that may influence molecular interactions [10]. The length of the six-carbon chain provides sufficient distance to minimize steric hindrance between the bulky dinitrophenyl group and the core flavin adenine dinucleotide structure [11].

The amino group within the linker forms the covalent attachment point to the dinitrophenyl moiety through an aromatic amine linkage [16]. This connection creates a conjugated pathway that may facilitate electronic communication between the dinitrophenyl group and the adenine ring system [16]. The linker design also introduces additional hydrogen bonding capabilities through the amino group, potentially affecting the overall molecular conformation and stability [10] [11].

Physicochemical Characteristics

Spectroscopic Properties

The spectroscopic characteristics of modified flavin adenine dinucleotide compounds are significantly influenced by the presence of additional chromophoric groups [2] [26]. Native flavin adenine dinucleotide exhibits characteristic absorption bands in the ultraviolet and visible regions, with major absorption maxima typically occurring around 450-460 nanometers [26]. These absorption features arise primarily from electronic transitions within the isoalloxazine ring system [26].

The addition of the 2,4-dinitrophenyl moiety introduces additional chromophoric elements that can alter the overall spectroscopic profile [3] [7]. Dinitrophenyl compounds generally exhibit strong absorption in the ultraviolet region due to π-π* transitions within the aromatic ring system [7]. The presence of electron-withdrawing nitro groups tends to shift these absorption bands to longer wavelengths compared to unsubstituted phenyl derivatives [7].

Fluorescence properties of flavin adenine dinucleotide derivatives can be significantly affected by chemical modifications [2] [13]. The native flavin adenine dinucleotide molecule exhibits intrinsic fluorescence that is sensitive to conformational changes and environmental conditions [13] [15]. The incorporation of the dinitrophenyl group may introduce fluorescence quenching effects due to the electron-withdrawing nature of the nitro substituents [7].

Solubility Parameters

The solubility characteristics of modified flavin adenine dinucleotide compounds reflect the combined influence of the hydrophilic and hydrophobic structural elements [14] [28]. Native flavin adenine dinucleotide demonstrates limited solubility in water, with reported values of approximately 5 grams per liter [14]. The compound shows greater solubility in polar organic solvents such as methanol, particularly when heated [14] [28].

The incorporation of the 2,4-dinitrophenyl group through the aminohexyl linker introduces additional hydrophobic character to the overall molecular structure [3]. The aromatic dinitrophenyl moiety and the aliphatic hexyl chain both contribute to increased lipophilic properties [3]. This modification may result in altered solubility patterns compared to the parent flavin adenine dinucleotide compound, potentially showing enhanced solubility in organic solvents while maintaining limited aqueous solubility.

The presence of multiple polar functional groups, including the phosphate groups, hydroxyl groups, and amino groups, continues to provide sites for hydrogen bonding interactions with polar solvents [14] [28]. However, the balance between hydrophilic and hydrophobic contributions may be shifted toward increased lipophilicity due to the dinitrophenyl modification [3].

Stability Under Various Conditions

The thermal stability of flavin adenine dinucleotide compounds is influenced by multiple structural factors [27] [28]. Native flavin adenine dinucleotide exhibits decomposition temperatures exceeding 203 degrees Celsius, with the exact value depending on the specific salt form and hydration state [14] [28]. The compound demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere [14].

Chemical stability of flavin adenine dinucleotide derivatives is affected by environmental conditions including pH, temperature, and exposure to light [27]. The isoalloxazine ring system is susceptible to photodegradation under certain conditions, particularly in the presence of oxygen [27]. The thermal unfolding behavior of flavin-containing proteins suggests that flavin release typically occurs at temperatures between 42-57 degrees Celsius, depending on the specific protein environment [27].

The 2,4-dinitrophenyl modification may introduce additional stability considerations [3] [21]. Dinitrophenyl compounds can undergo various chemical transformations under different conditions, including reduction of the nitro groups to amino groups under reducing conditions [21]. The aromatic amine linkage between the dinitrophenyl group and the aminohexyl linker may be susceptible to hydrolysis under strongly acidic or basic conditions [21].

Redox Properties

Comparison with Unmodified FAD

| Property | Unmodified FAD | DNP-FAD | Source Citation |

|---|---|---|---|

| Molecular Formula | C27H33N9O15P2 | C39H48N12O19P2 | [4] [30] [37] | [23] |

| Molecular Weight (g/mol) | 785.55 | 1050.8 | [4] [37] | [23] |

| CAS Number | 146-14-5 | 73121-99-0 | [30] [37] | [23] |

| Redox Potential (V vs NHE) | -0.206 ± 0.003 | Not determined | [38] |

| Absorption Maximum (nm) | 450-460 | Not specified | [26] |

| Thermal Stability (°C) | ~203 (decomp) | Not specified | [14] [28] |

| Solubility | Slightly soluble in water | Not specified | [14] [28] |

The modification of flavin adenine dinucleotide with the 2,4-dinitrophenyl group results in substantial changes to the fundamental chemical and physical properties [23]. The molecular weight increases by approximately 265 daltons due to the addition of the dinitrophenyl-aminohexyl substituent [23]. This represents a 34% increase in molecular mass compared to the native flavin adenine dinucleotide compound [4] .

The structural modification introduces additional nitrogen-containing functional groups, increasing the total nitrogen content from 9 atoms in native flavin adenine dinucleotide to 12 atoms in the modified compound [4] . The presence of the electron-withdrawing nitro groups may significantly alter the electronic properties of the entire molecule, potentially affecting both the redox behavior and spectroscopic characteristics [3] [7].

Structural Basis for Altered Redox Behavior

The redox properties of flavin-containing molecules are intimately related to their molecular structure and electronic environment [12] [42]. The isoalloxazine ring system serves as the primary redox-active center, capable of accepting and donating electrons through various mechanisms [35] [42]. The electronic properties of this ring system can be modulated by substituents and environmental factors that affect the electron density distribution [12].

The introduction of the 2,4-dinitrophenyl group through the aminohexyl linker creates a conjugated system that may influence the redox behavior of the flavin adenine dinucleotide scaffold [7] [42]. The electron-withdrawing nature of the nitro groups can potentially stabilize reduced forms of the molecule by delocalizing electron density away from the isoalloxazine ring [7]. This electronic effect may result in shifts in the redox potentials compared to the unmodified compound [12].

The structural flexibility provided by the aminohexyl linker allows for conformational changes that may affect the electronic coupling between the dinitrophenyl group and the adenine ring system [10] [11]. Different conformational states may exhibit varying degrees of electronic communication, potentially leading to complex redox behavior [13]. The ability of the dinitrophenyl group to participate in π-π stacking interactions may also influence the overall redox properties by affecting the molecular conformation and electronic environment [7] [13].

Derivatization of Flavin Adenine Dinucleotide

The chemical modification of flavin adenine dinucleotide to incorporate dinitrophenyl moieties represents a significant advancement in the development of modified nucleotide cofactors. The derivatization process primarily targets accessible nucleophilic sites within the flavin adenine dinucleotide structure, particularly amino groups present in the adenine base and ribose hydroxyl groups [1] [2].

The most commonly employed approach involves the reaction of flavin adenine dinucleotide with activated dinitrophenyl derivatives under controlled conditions. The reaction typically proceeds through nucleophilic aromatic substitution mechanisms, where the electron-deficient aromatic ring of the dinitrophenyl group serves as an electrophile [3]. This derivatization strategy exploits the inherent nucleophilicity of the amino groups in the adenine moiety of flavin adenine dinucleotide, facilitating selective modification without compromising the essential structural integrity of the cofactor [1].

The reaction conditions must be carefully optimized to ensure selective derivatization while maintaining the biological activity of the modified cofactor. Alkaline conditions, typically at pH 8.8, have been found to be most suitable for promoting efficient nucleophilic attack while minimizing side reactions [1] [2]. Temperature control is crucial, as elevated temperatures may lead to degradation of the flavin ring system or unwanted rearrangement reactions.

Coupling Reactions with Dinitrophenyl Derivatives

The coupling of dinitrophenyl groups to flavin adenine dinucleotide can be achieved through several distinct chemical pathways, each offering specific advantages in terms of selectivity and yield. The most prevalent method employs 2,4-dinitrofluorobenzene as the coupling reagent, which undergoes nucleophilic aromatic substitution with amino groups present in the flavin adenine dinucleotide structure [3].

The mechanism proceeds through a two-step process involving initial nucleophilic attack on the electron-deficient aromatic ring, followed by elimination of the fluoride leaving group. The presence of two nitro groups in the 2,4-positions significantly enhances the electrophilicity of the aromatic ring, facilitating efficient coupling under mild conditions [4] [3]. This approach typically yields 70-90% of the desired dinitrophenyl-flavin adenine dinucleotide conjugate.

Alternative coupling strategies involve the use of 2,4-dinitrophenylhydrazine as a derivatizing agent, particularly effective for modification of carbonyl groups that may be present in oxidized forms of flavin adenine dinucleotide [4] [5]. This method proceeds through imine formation, resulting in stable hydrazone linkages that maintain the structural integrity of the modified cofactor.

The choice of coupling reagent significantly influences the final product distribution and purity. Acid-catalyzed coupling reactions using sulfuric acid or hydrochloric acid as catalysts have been reported to provide yields in the range of 55-80%, while base-catalyzed approaches using sodium hydroxide or potassium carbonate typically achieve higher yields of 65-85% [2] [6].

Purification Strategies

The purification of dinitrophenyl-flavin adenine dinucleotide requires sophisticated separation techniques due to the presence of unreacted starting materials, side products, and potential degradation products. Column chromatography represents the primary purification method, utilizing differential adsorption properties to achieve separation [7] [8]. Silica gel columns with gradient elution systems employing mixtures of polar and non-polar solvents provide effective separation with purities ranging from 85-95%.

High-performance liquid chromatography purification offers superior resolution and can achieve purities exceeding 95-99% [9] [10]. Reversed-phase chromatography using C18 columns with acetonitrile-water gradient systems has proven particularly effective for the separation of dinitrophenyl-flavin adenine dinucleotide from closely related impurities. The retention behavior is influenced by the hydrophobic interactions between the dinitrophenyl group and the stationary phase.

Crystallization techniques provide an alternative purification approach, particularly effective for obtaining highly pure material suitable for structural characterization [6]. The selective crystallization process exploits differences in solubility between the desired product and impurities, typically achieving purities in the range of 90-98%.

Precipitation methods offer a cost-effective approach for initial purification steps, with typical purities ranging from 70-90% [7] [11]. These methods are particularly useful for removing gross impurities and concentrating the desired product before final purification steps.

Analytical Characterization Methods

Chromatographic Techniques

Chromatographic analysis of dinitrophenyl-flavin adenine dinucleotide requires specialized techniques capable of resolving the modified cofactor from structurally similar compounds. Reversed-phase high-performance liquid chromatography represents the gold standard for analytical characterization, providing both separation and quantitative analysis capabilities [9] [12] [13].

The chromatographic behavior of dinitrophenyl-flavin adenine dinucleotide is significantly influenced by the presence of the dinitrophenyl group, which imparts increased hydrophobicity compared to the native flavin adenine dinucleotide. This property enhancement facilitates improved retention on reversed-phase columns and enables effective separation from unmodified cofactor molecules.

Ion-pair chromatography offers enhanced separation capabilities for complex mixtures containing multiple flavin derivatives [14] [15]. The technique employs ion-pairing reagents such as tetrabutylammonium hydrogen sulfate or triethylammonium acetate to modify the retention behavior of charged species, enabling baseline separation of closely elated compounds.

The detection of dinitrophenyl-flavin adenine dinucleotide in chromatographic systems is typically achieved through ultraviolet absorbance monitoring at characteristic wavelengths. The dinitrophenyl group exhibits strong absorbance at 445 nanometers, while the flavin moiety shows characteristic absorption at 260 nanometers [2] [6]. This dual-wavelength detection capability provides enhanced selectivity and enables quantitative analysis with sensitivities in the micromolar to millimolar range.

Mass Spectrometric Analysis

Mass spectrometry provides definitive molecular weight confirmation and structural characterization of dinitrophenyl-flavin adenine dinucleotide. Electrospray ionization mass spectrometry has proven particularly effective for the analysis of these modified nucleotide cofactors [16] [17] [18]. The technique enables detection of molecular ions in both positive and negative ionization modes, providing complementary structural information.

The mass spectrometric behavior of dinitrophenyl-flavin adenine dinucleotide is characterized by the formation of multiple charged species, including protonated and deprotonated molecular ions. Fragmentation patterns provide valuable structural information, with characteristic losses corresponding to the dinitrophenyl group, phosphate moieties, and nucleobase components [16] [17].

Tandem mass spectrometry experiments enable detailed structural characterization through controlled fragmentation of the molecular ion. The fragmentation pathways provide information about the site of dinitrophenyl attachment and the integrity of the flavin adenine dinucleotide backbone structure [18]. This information is crucial for confirming the success of the derivatization reaction and ensuring product quality.

The sensitivity of mass spectrometric detection extends into the nanomolar to micromolar range, providing exceptional analytical capability for trace analysis and purity assessment [16] [17] [18]. This high sensitivity enables detection of minor impurities and degradation products that may not be visible by other analytical techniques.

Nuclear Magnetic Resonance Spectroscopic Confirmation

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of dinitrophenyl-flavin adenine dinucleotide, enabling confirmation of the derivatization site and assessment of structural integrity [16] [17]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals arising from both the dinitrophenyl and flavin adenine dinucleotide components.

The dinitrophenyl group exhibits characteristic aromatic proton signals in the 7.95-9.13 parts per million region, with distinct coupling patterns that confirm successful attachment [6]. The flavin portion displays its characteristic riboflavin proton signals, while the adenine and ribose components contribute additional signals that can be used to assess structural integrity.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the modified cofactor [16] [17]. The technique enables identification of quaternary carbons, carbonyl groups, and aromatic carbons, providing comprehensive structural characterization. The presence of additional carbon signals arising from the dinitrophenyl group confirms successful derivatization.

The nuclear magnetic resonance analysis typically requires millimolar concentrations of the purified compound, necessitating efficient purification procedures to obtain sufficient material for analysis [16] [17]. However, the technique provides unambiguous structural confirmation and is essential for complete characterization of new dinitrophenyl-flavin adenine dinucleotide derivatives.

Purity Assessment and Quality Control

The establishment of rigorous quality control procedures is essential for ensuring the reproducibility and reliability of dinitrophenyl-flavin adenine dinucleotide preparations. Purity assessment requires multiple complementary analytical techniques to provide comprehensive characterization of the final product [10] [19].

High-performance liquid chromatography with ultraviolet detection represents the primary method for purity determination, providing quantitative assessment of the main component relative to impurities [9] [10]. The method typically achieves detection limits in the microgram per milliliter range and enables identification of related substances that may arise from incomplete derivatization or degradation processes.

Spectroscopic purity assessment employs ultraviolet-visible absorption spectroscopy to evaluate the optical properties of the purified material [2] [6]. The characteristic absorption bands of both the dinitrophenyl and flavin components provide fingerprint information that can be used to assess purity and identify potential impurities.

Fluorescence spectroscopy offers additional characterization capabilities, particularly for assessment of the flavin component integrity [16] [17] [20]. The fluorescence properties of flavin adenine dinucleotide are significantly affected by derivatization, and monitoring these changes provides valuable information about the success of the modification reaction and the structural integrity of the product.

Quality control procedures must also include stability assessment under various storage conditions to ensure product integrity over time [10] [19]. Accelerated stability testing under elevated temperature and humidity conditions provides information about potential degradation pathways and enables establishment of appropriate storage recommendations.